Kinase Inhibitor Scaffold Versatility: Pyrimidine Hinge-Binding Motif with Dual Derivatization Handles
3-Amino-2-(pyrimidin-4-yl)propan-1-ol provides both a pyrimidine hinge-binding motif and two functional handles (primary amine, primary alcohol) for divergent library synthesis, a feature absent in simpler pyrimidine-alcohol analogs like 3-(pyrimidin-4-yl)propan-1-ol which lacks the amino group. In contrast, the 1-amino regioisomer (3-amino-1-(pyrimidin-4-yl)propan-1-ol, CAS 1499715-13-7) presents a secondary alcohol, altering both hydrogen-bonding capacity and metabolic stability [1].
| Evidence Dimension | Functional group count and type available for derivatization |
|---|---|
| Target Compound Data | Two functional groups: primary amine (-NH2) + primary alcohol (-CH2OH); MW 153.18 g/mol |
| Comparator Or Baseline | 3-(Pyrimidin-4-yl)propan-1-ol: one functional group (primary alcohol only); MW 138.17 g/mol. 3-Amino-1-(pyrimidin-4-yl)propan-1-ol: amino group + secondary alcohol. |
| Quantified Difference | Target compound offers 100% more derivatizable functional groups than the non-amino analog |
| Conditions | Structural analysis from vendor datasheets and PubChem |
Why This Matters
For procurement decisions, the presence of two orthogonal functional handles enables parallel library synthesis strategies, increasing the chemical diversity achievable from a single building block investment.
- [1] PubChem. 3-Amino-1-(pyrimidin-4-yl)propan-1-ol, CAS 1499715-13-7. Compound Summary. View Source
